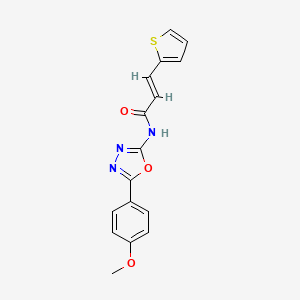

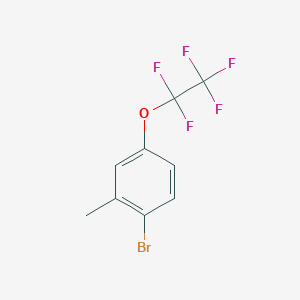

4-ethoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-ethoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of cancer research. EPPB is a small molecule inhibitor that targets the protein kinase activity of the oncogenic transcription factor, STAT3.

Scientific Research Applications

Synthesis and Biological Evaluation

Several studies have focused on the synthesis of novel benzamide derivatives and their biological evaluation. For instance, a study on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone revealed these compounds exhibit significant anti-inflammatory and analgesic activities, with some showing high selectivity for cyclooxygenase-2 inhibition (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, the design and synthesis of MGCD0103, a selective histone deacetylase inhibitor with potential anticancer properties, highlight the therapeutic potential of benzamide derivatives in treating cancer (Zhou et al., 2008).

Antituberculosis Activity

A study on thiazole-aminopiperidine hybrid analogues reported the synthesis of novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the potential of benzamide derivatives in combating tuberculosis. One particular compound demonstrated significant activity against Mycobacterium smegmatis GyrB, Mycobacterium tuberculosis DNA gyrase, and exhibited minimal cytotoxicity, indicating its promise as an antituberculosis agent (Jeankumar et al., 2013).

Anti-Angiogenic and DNA Cleavage Activities

Research on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives revealed their efficacy in inhibiting in vivo angiogenesis and DNA cleavage abilities, suggesting their potential as anticancer agents. Compounds with specific substituents showed significant anti-angiogenic and DNA cleavage activities, highlighting the importance of structural modifications in enhancing the therapeutic efficacy of benzamide derivatives (Kambappa et al., 2017).

Antiparkinsonian and Analgesic Activities

Another study focused on the synthesis and evaluation of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine for their antiparkinsonian and analgesic activities. The compounds were compared to standard drugs and showed promising results, indicating the potential of benzamide derivatives in the treatment of Parkinson's disease and as analgesics (Amr, Maigali, & Abdulla, 2008).

Mechanism of Action

Mode of Action

It’s worth noting that many compounds with similar structures are known to interact with their targets through a variety of mechanisms, often involving binding to specific receptors or enzymes, which can lead to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures often influence a variety of biochemical pathways, leading to downstream effects such as the activation or inhibition of certain enzymes or signaling pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual excretion .

Result of Action

Similar compounds often have a range of effects at the molecular and cellular level, such as modulating enzyme activity, altering cell signaling, or influencing gene expression .

Properties

IUPAC Name |

4-ethoxy-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-2-25-16-8-6-15(7-9-16)19(24)21-14-17-20-11-10-18(22-17)23-12-4-3-5-13-23/h6-11H,2-5,12-14H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBFOGPLBIDGRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2=NC=CC(=N2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[(5-Bromothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2883447.png)

![4-({[(Propan-2-yl)carbamoyl]amino}methyl)benzoic acid](/img/structure/B2883449.png)

![N-(4-bromophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2883452.png)

![2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2883453.png)

![3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2883456.png)

![2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2883462.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2883466.png)